molecular formula C18H20FNO4S B2880098 N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3,4-dimethoxybenzenesulfonamide CAS No. 1049357-80-3

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B2880098
CAS No.: 1049357-80-3
M. Wt: 365.42
InChI Key: GWZOCCCEIJHGEY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of fluoroquinolones, which are a group of antibiotics that are used to treat bacterial infections . New synthetic approaches have been developed to introduce a fluorine-containing cyclopropyl fragment with a certain stereo-configuration .

Scientific Research Applications

Anticancer Activities

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3,4-dimethoxybenzenesulfonamide derivatives have been investigated for their anticancer activities. Studies have shown that such compounds can inhibit the growth of cancer cells and induce apoptosis. For example, KCN1, a derivative of this compound, has shown significant in vitro and in vivo anti-cancer activity against pancreatic cancer cells, providing a basis for its future development as a therapeutic agent (Wang et al., 2012).

Inhibition of COX-2 Enzyme

Some derivatives have been synthesized and evaluated for their abilities to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. The introduction of a fluorine atom in these compounds preserved COX-2 potency and notably increased COX-1/COX-2 selectivity. This research has led to the identification of potent, highly selective, and orally active COX-2 inhibitors, such as JTE-522, which are in phase II clinical trials for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hiromasa Hashimoto et al., 2002).

Synthesis and Characterization

The synthesis, characterization, and computational study of newly synthesized sulfonamide molecules, including their structural and electronic properties, have been extensively explored. Research efforts have aimed to understand the type and nature of intermolecular interactions within these compounds, utilizing techniques such as SCXRD studies and spectroscopic tools. Computational methods have been employed to compare experimentally obtained spectral data with theoretical predictions, enhancing our understanding of these molecules' structural and electronic features (P. Murthy et al., 2018).

Fluorination Agents

Novel synthesis methods for chiral fluorinating agents, such as (+)- and (−)-N-fluoro-3-methyl-3-(4-methylphenyl)-2H-benzo[e][1,2]thiazine-1,1,4-triones, have been developed. These compounds are generated through a series of reactions, including treatment with BuLi, followed by reaction with methyl 2-(4-methylphenyl)propanoate, leading to fluorinated derivatives useful in various chemical synthesis processes (Huiliang Sun et al., 2008).

Mechanism of Action

Target of Action

It is known that similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that the compound might interact with palladium catalysts and organoboron reagents in these reactions.

Mode of Action

In the context of suzuki–miyaura coupling reactions, the compound might participate in electronically divergent processes with the metal catalyst . Oxidative addition could occur with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation might occur with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound might be involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound might also be involved in the formation of new Pd–C bonds through oxidative addition and the transfer of groups from boron to palladium through transmetalation .

Result of Action

It is known that the compound might participate in the formation of new pd–c bonds and the transfer of groups from boron to palladium , which could result in the formation of new carbon–carbon bonds.

Action Environment

It is known that the success of suzuki–miyaura coupling reactions, in which the compound might participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO4S/c1-23-16-8-7-15(11-17(16)24-2)25(21,22)20-12-18(9-10-18)13-3-5-14(19)6-4-13/h3-8,11,20H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZOCCCEIJHGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CC2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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